molecular formula C25H31FN4O2 B3015797 N-(3-fluoro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide CAS No. 922012-78-0

N-(3-fluoro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide

Cat. No. B3015797
M. Wt: 438.547
InChI Key: NJZIHPAHEWCXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluoro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C25H31FN4O2 and its molecular weight is 438.547. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is involved in the synthesis of pyridines and tetrahydroquinolines, highlighting its utility in generating cyclopentyl and cyclohexyl annealed pyridines through a one-pot, multi-step process. This synthesis emphasizes the compound's role in forming structurally complex and functionally diverse heterocycles, crucial in pharmaceutical chemistry and as ligands in supramolecular coordination chemistry (Yehia, Polborn, & Müller, 2002).

Pharmacological Potential

The compound's derivatives exhibit a range of biological activities, including platelet antiaggregating effects, indicating potential applications in cardiovascular research and therapy. This underscores the compound's relevance in discovering new therapeutic agents (Ranise et al., 1991).

Catalysis and Enantioselective Reactions

Research on related tetrahydroquinoline derivatives has shown their effectiveness in asymmetric hydrogenation reactions, hinting at the broader category's significance in synthetic organic chemistry. These studies point to the potential utility of the compound in developing catalytic processes for synthesizing biologically active molecules with high enantiomeric excess (Wang et al., 2011).

Luminescent Materials

The compound's structural motifs are explored in the synthesis of novel luminescent materials, particularly in the context of Ir(III) luminescent complexes. This application is significant in the development of new materials for optoelectronic devices, including organic light-emitting diodes (OLEDs) and fluorescent sensors (Shakirova et al., 2018).

Analytical Chemistry

In analytical chemistry, derivatives of the compound have been used as fluorescent zinc sensors, demonstrating the compound's role in developing tools for metal ion detection and quantification. These sensors facilitate the study of zinc's biological roles and its detection in environmental samples (Mikata et al., 2009).

properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FN4O2/c1-17-7-9-20(15-21(17)26)28-25(32)24(31)27-16-23(30-12-3-4-13-30)19-8-10-22-18(14-19)6-5-11-29(22)2/h7-10,14-15,23H,3-6,11-13,16H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZIHPAHEWCXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide

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